Tetrabutylammonium fluoride

Catalog No.
S607437
CAS No.
429-41-4
M.F
C16H36FN
M. Wt
261.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium fluoride

CAS Number

429-41-4

Product Name

Tetrabutylammonium fluoride

IUPAC Name

tetrabutylazanium;fluoride

Molecular Formula

C16H36FN

Molecular Weight

261.46 g/mol

InChI

InChI=1S/C16H36N.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1

InChI Key

FPGGTKZVZWFYPV-UHFFFAOYSA-M

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[F-]

Synonyms

tetra-n-butylammonium dodecylsulfate, tetra-n-butylammonium hexafluorophosphate, tetrabutylammonium, tetrabutylammonium azide, tetrabutylammonium bromide, tetrabutylammonium chloride, tetrabutylammonium cyanide, tetrabutylammonium fluoride, tetrabutylammonium hydrogen sulfate, tetrabutylammonium hydroxide, tetrabutylammonium iodide, tetrabutylammonium monophosphate, tetrabutylammonium nitrate, tetrabutylammonium perchlorate, tetrabutylammonium sulfate, tetrabutylammonium sulfate (1:1), sodium salt

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[F-]

Organic Synthesis

TBAF is a valuable reagent in organic synthesis, particularly for:

  • Deprotection: It effectively removes protecting groups like silyl ethers and N-sulfonyl groups, facilitating controlled access to desired functional groups in target molecules [, ].
  • Fluorination: TBAF can be used in fluorination reactions, introducing the fluorine atom into organic compounds [].
  • C-C Bond Formation: TBAF acts as a catalyst or activator in coupling reactions, promoting the formation of carbon-carbon bonds between different organic fragments [, ].

These applications contribute to the efficient synthesis of various complex molecules, including pharmaceuticals, natural products, and materials with specific properties.

Carbon-11 (¹¹C) Methylation

TBAF demonstrates potential as a base in ¹¹C-methylation reactions, a crucial technique for radiolabeling small molecules used in Positron Emission Tomography (PET) imaging [].

Studies suggest that TBAF offers efficient N-¹¹C-methylation at room temperature, while O-¹¹C-methylation might require elevated temperatures, making it comparable or sometimes superior to the commonly used sodium hydride in specific scenarios []. Further research is needed to fully establish its role in this field.

CO2 Capture

TBAF hydrates, formed when TBAF combines with water molecules, are promising materials for capturing carbon dioxide (CO2) from flue gas streams []. These hydrates exhibit CO2 capture capabilities at near-ambient temperatures and moderate pressure, making them potentially more energy-efficient compared to existing methods.

Tetrabutylammonium fluoride is a quaternary ammonium salt with the chemical formula C16H36NF\text{C}_{16}\text{H}_{36}\text{N}\text{F}. It appears as a white solid, often available in trihydrate form, and serves primarily as a source of fluoride ions in organic synthesis. The compound is notable for its role as a phase-transfer catalyst, facilitating reactions between reactants in different phases, particularly in organic solvents like tetrahydrofuran .

  • Deprotection Reactions: It is commonly used to remove protective groups such as silyl and N-sulfonyl groups from organic compounds. This is particularly useful in the synthesis of complex molecules, where protecting groups are necessary during multi-step reactions .
  • Fluorination Reactions: The compound acts as a reagent in nucleophilic fluorination, allowing for the introduction of fluorine into organic molecules. This can be crucial for modifying the properties of pharmaceuticals and agrochemicals .
  • Formation of Olefins: Tetrabutylammonium fluoride can also facilitate the conversion of primary alkyl iodides into terminal olefins, showcasing its versatility in organic synthesis .

While tetrabutylammonium fluoride does not have significant biological activity itself, its role as a reagent in organic synthesis can lead to the development of biologically active compounds. The fluoride ion it provides can influence the biological properties of synthesized molecules, particularly in drug development where fluorinated compounds often exhibit enhanced metabolic stability and bioactivity .

Tetrabutylammonium fluoride can be synthesized through various methods:

  • Neutralization Reaction: It can be produced by neutralizing tetrabutylammonium hydroxide with hydrofluoric acid.
  • Ion Exchange: Another method involves exchanging the chloride or bromide salt of tetrabutylammonium with a fluoride source, such as sodium fluoride.
  • Hydration: The trihydrate form can be obtained by dissolving tetrabutylammonium fluoride in water, which allows for the incorporation of water molecules into the crystal structure .

Tetrabutylammonium fluoride has several applications across various fields:

  • Organic Synthesis: It is predominantly used as a reagent for deprotection and fluorination reactions.
  • Phase-Transfer Catalysis: Its ability to facilitate reactions between immiscible phases makes it valuable in numerous organic transformations.
  • Material Science: The compound finds applications in developing materials that require precise fluorination for enhanced properties .

Studies on tetrabutylammonium fluoride often focus on its interactions with other reagents and solvents. Its ability to act as a phase-transfer catalyst allows it to enhance reaction efficiencies by enabling reactants that are otherwise insoluble in each other to react effectively. Additionally, its interactions with biological systems are primarily indirect, influencing the properties of synthesized compounds rather than exhibiting direct biological effects .

Tetrabutylammonium fluoride shares similarities with other quaternary ammonium salts and fluoride sources. Below is a comparison highlighting its uniqueness:

CompoundFormulaUnique Features
Tetrabutylammonium FluorideC16H36NF\text{C}_{16}\text{H}_{36}\text{N}\text{F}Effective phase-transfer catalyst; versatile fluorination agent
Tetraethylammonium FluorideC8H18NF\text{C}_{8}\text{H}_{18}\text{N}\text{F}Less sterically hindered; used similarly but less effective due to smaller size
Trimethylbenzylammonium FluorideC10H14NF\text{C}_{10}\text{H}_{14}\text{N}\text{F}More hydrophobic; used in specific organic reactions where solubility is critical
Hexadecyltrimethylammonium FluorideC19H42NF\text{C}_{19}\text{H}_{42}\text{N}\text{F}More lipophilic; used in applications requiring higher hydrophobicity

Tetrabutylammonium fluoride stands out due to its balance between hydrophobicity and reactivity, making it particularly effective in various organic synthesis scenarios while maintaining solubility in organic solvents .

UNII

2618F0C37I

Related CAS

10549-76-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 88 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (37.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (37.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Pictograms

Irritant

Corrosive;Irritant

Other CAS

429-41-4

Wikipedia

Tetrabutylammonium fluoride

General Manufacturing Information

1-Butanaminium, N,N,N-tributyl-, fluoride (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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